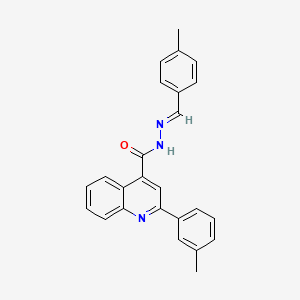
N'-(4-methylbenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar quinolinecarbohydrazide derivatives often involves the condensation of carbohydrazides with various aldehydes in the presence of acid catalysts. For example, Alotaibi et al. (2018) demonstrated the synthesis of a related compound through an acid-catalyzed reaction, yielding the product in high purity after refluxing in ethanol for a specific duration (Alotaibi et al., 2018). This method could be analogous to synthesizing N'-(4-methylbenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide by substituting the appropriate aldehyde and carbohydrazide precursors.
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry. Boukabcha et al. (2019) and Kourat et al. (2020) have provided insights into the molecular structure of similar compounds through single crystal X-ray diffraction, confirming the configuration and spatial arrangement of the molecules (Boukabcha et al., 2019); (Kourat et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of quinolinecarbohydrazide derivatives can be influenced by their structure. For instance, the presence of electron-donating or withdrawing groups can affect their ability to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more. Trofimova et al. (2000) explored acid-catalyzed conversions revealing insights into the reactivity of similar compounds under different conditions (Trofimova et al., 2000).
科学的研究の応用
Antimicrobial Activity
N'-(4-methylbenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide derivatives have shown potential as antimicrobial agents. A study by Saravanan, Alagarsamy, and Prakash (2015) synthesized a series of related compounds and evaluated their antimicrobial properties. These compounds exhibited activity against a range of pathogenic microorganisms, demonstrating their potential in the field of antimicrobial research (Saravanan, Alagarsamy, & Prakash, 2015).
Monoamine Oxidase Inhibition
In 2020, Amer et al. synthesized and characterized a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide derivatives, testing their inhibitory activities against human monoamine oxidase (MAO) A and B. This research provides insights into the potential use of these compounds in neuropsychiatric and neurodegenerative disorders where MAO inhibitors are relevant (Amer et al., 2020).
Catalysis in Chemical Reactions
Donthireddy, Illam, and Rit (2020) developed ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for C-N bond-forming reactions. These catalysts, which include quinoline-related structures, displayed high efficiency in various chemical reactions under solvent-free conditions. This application is significant in the field of organic synthesis and industrial chemistry (Donthireddy, Illam, & Rit, 2020).
Nonlinear Optical Properties
Naseema et al. (2010) synthesized and studied the nonlinear optical properties of hydrazones, including compounds similar to N'-(4-methylbenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide. These materials are potential candidates for applications in optical devices such as optical limiters and switches, which are crucial in telecommunications and information processing (Naseema et al., 2010).
Potential in Drug Discovery
The quinoline moiety is a key structural element in numerous pharmacologically active compounds. Bingul et al. (2016) identified a novel scaffold incorporating the quinoline moiety, demonstrating its potential in anti-cancer activity. This study highlights the importance of quinoline derivatives in the development of new therapeutic agents (Bingul et al., 2016).
Fluorescence Chemosensors
Sun et al. (2015) developed a chemosensor based on imidazo[1,2-a]quinoline, capable of detecting Al3+ and Zn2+ ions. The sensitivity and selectivity of this sensor make it a valuable tool in environmental monitoring and analytical chemistry (Sun et al., 2015).
特性
IUPAC Name |
2-(3-methylphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-10-12-19(13-11-17)16-26-28-25(29)22-15-24(20-7-5-6-18(2)14-20)27-23-9-4-3-8-21(22)23/h3-16H,1-2H3,(H,28,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSMMDTZHTZJE-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
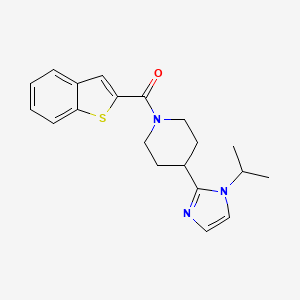
![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)
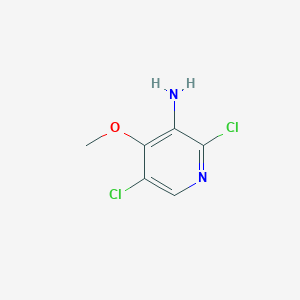
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)
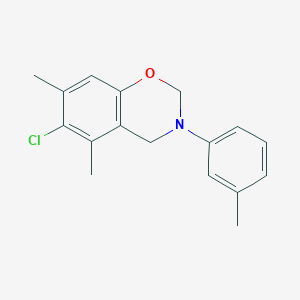
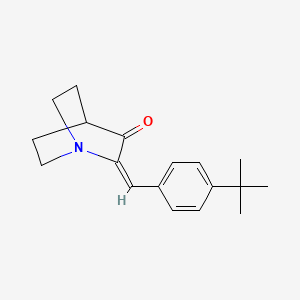

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)